N-methylcyclohex-3-ene-1-carboxamide
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Description
N-methylcyclohex-3-ene-1-carboxamide is an organic compound with the molecular formula C8H13NO . It’s a member of the carboxamide family, which are organic compounds characterized by the presence of a carboxamide group. The specific structure of this compound includes a cyclohexene ring, which is a six-membered ring with one double bond .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexene ring with a carboxamide group attached . The carboxamide group includes a carbonyl (C=O) and an amine (NH2) group. The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to involve the carboxamide group. For instance, the reduction of the amide group can lead to a variety of products, depending on the specific conditions and reagents used . This process can be challenging due to the stability of the amide bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. It has a molecular weight of 139.19 g/mol . Other properties such as solubility, melting point, boiling point, and specific rotation would depend on the specific conditions and require experimental determination .
Scientific Research Applications
Anticonvulsant Research
N-methylcyclohex-3-ene-1-carboxamide and its derivatives have been extensively studied for their anticonvulsant properties. Research has shown that certain derivatives of this compound exhibit significant anticonvulsant activity, making them a subject of interest in the development of new antiepileptic drugs. For instance, a study examined a series of 5-methyl-N-(3-oxocyclohex-1-enyl)-isoxazole-3-carboxamides and their anticonvulsant activity, comparing them to amino and aminomethyl enaminones, which are related compounds (Jackson et al., 2012). Additionally, the synthesis and anticonvulsant evaluation of various ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates were explored, further highlighting the potential of these compounds in epilepsy treatment (Eddington et al., 2003).
Synthetic Chemistry
In the field of synthetic chemistry, this compound serves as a key intermediate for various chemical reactions. A study described the synthesis of 1-(trimethoxymethyl)cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, demonstrating its utility in creating new chemical entities (Bourke & Collins, 1996). Another research focused on the photocyclization of N-formyl-N-methyl α,β-unsaturated amides to synthesize various azetidine-2,4-diones (MaruyamaKazuhiro et al., 1980).
Materials Science
This compound derivatives have also been investigated for their potential in materials science. A study reported the formation of oligomers with side-chain sequence control using alternating ring-opening metathesis polymerization (AROMP) of hydrophobic and hydrophilic monomers, including derivatives of this compound (Li & Sampson, 2018). This research opens new avenues for creating materials with specific sequences of side chains, which could have wide-ranging applications.
Properties
IUPAC Name |
N-methylcyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-8(10)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXQJVHTEFQHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC=CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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